Ethanol-13C2

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethanol-13C2 can be synthesized using various methods. One common approach involves the reaction of calcium carbide (Ca13C2) with water to produce acetylene (13C2H2), which is then hydrated to form this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient conversion of reactants to the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced using isotopically labeled starting materials. The process often involves the fermentation of isotopically labeled glucose or other carbohydrates by microorganisms, followed by distillation to purify the this compound. This method ensures high isotopic purity and yields .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanol-13C2 undergoes various chemical reactions similar to regular ethanol. These include:

Reduction: this compound can be reduced to ethane-13C2 using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: Acetaldehyde-13C2, acetic acid-13C2.

Reduction: Ethane-13C2.

Substitution: Ethyl chloride-13C2.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Ethanol-13C2 is widely used in metabolic research to trace the pathways of ethanol metabolism in organisms. By administering this compound, researchers can monitor the incorporation of carbon-13 into various metabolites, enabling them to understand metabolic dynamics effectively.

Case Study: Aflatoxin Biosynthesis

A study examined the incorporation of [1-13C]-ethanol into aflatoxin B1 biosynthesis by Aspergillus flavus. The results indicated that 38.6% to 47.6% of the aflatoxin produced was derived from [1-13C]-ethanol, demonstrating its role in tracing biosynthetic pathways (PMC9932502) .

NMR Spectroscopy

In NMR spectroscopy, this compound serves as a tracer to study reaction mechanisms and molecular interactions. The enriched carbon-13 provides a stronger signal, allowing for more precise analysis of molecular structures and dynamics.

Data Table: NMR Signal Strength Comparison

| Compound | Carbon Isotopes | Signal Strength |

|---|---|---|

| Ethanol | 12C | Standard |

| This compound | 13C (x2) | Enhanced |

Pharmacokinetic Studies

This compound is utilized in pharmacokinetic studies to investigate the distribution and metabolism of ethanol within the human body. This application is crucial for understanding how ethanol affects physiological processes.

Case Study: Brain Metabolism

Research involving rats demonstrated how chronic ethanol exposure altered cerebral glucose metabolism and acetate oxidation. Using labeled isotopes allowed differentiation between acetate and ethanol metabolism, providing insights into neurochemical effects (PMC3761635) .

Environmental Monitoring

The compound is also applied in environmental studies to trace the fate of ethanol in ecosystems. Its isotopic labeling helps assess the impact of ethanol on microbial communities and nutrient cycling.

Data Table: Environmental Applications

| Application | Description |

|---|---|

| Microbial Studies | Tracing ethanol's effects on microbes |

| Nutrient Cycling | Understanding ethanol's role in ecosystems |

Wirkmechanismus

Ethanol-13C2 exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by modulating the activity of neurotransmitter receptors such as gamma-aminobutyric acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and serotonin receptors. This compound alters the function of these receptors, leading to changes in neuronal activity and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Ethanol-1-13C: Only one carbon atom is replaced with the carbon-13 isotope.

Methanol-13C: The carbon atom in methanol is replaced with the carbon-13 isotope.

Acetic acid-13C2: Both carbon atoms in acetic acid are replaced with the carbon-13 isotope.

Uniqueness of Ethanol-13C2: this compound is unique due to the presence of two carbon-13 isotopes, making it highly useful for detailed isotopic studies. This dual labeling provides more precise information about molecular interactions and metabolic pathways compared to compounds with a single carbon-13 isotope .

Biologische Aktivität

Ethanol-13C2, a stable isotope-labeled form of ethanol, has garnered significant attention in biological research due to its unique properties that facilitate the study of metabolic pathways and epigenetic changes. This article explores the biological activity of this compound, focusing on its metabolic effects, implications for histone acetylation, and its role in fungal metabolism.

Metabolic Tracing and Histone Acetylation

Background

Ethanol metabolism in the liver leads to the production of acetate, which is converted into acetyl-CoA. This metabolite plays a crucial role in histone acetylation, a process that influences gene expression. The incorporation of this compound into histones provides insights into how ethanol affects epigenetic regulation.

Research Findings

A study conducted using male C57BL/6J mice demonstrated that administration of this compound resulted in significant incorporation of the 13C label into lysine acetylation sites on histones H3 and H4. The experiment involved gavaging mice with a bolus dose of this compound (5 g/kg) and analyzing blood and liver samples at various time points (0, 4, and 24 hours) using mass spectrometry.

Key Results

- Incorporation Levels : After 4 hours, there was a marked increase in the relative abundance of acetylated peptides containing the 13C label. By 24 hours, levels returned to baseline, indicating rapid turnover of histone modifications.

- Site-Specific Selectivity : The study revealed that certain lysine residues exhibited preferential labeling, suggesting specific regulatory mechanisms at play during ethanol metabolism.

The findings indicate that this compound can be effectively used to trace metabolic pathways and understand the dynamic nature of histone modifications in response to ethanol exposure .

Aflatoxin Production in Fungi

Background

Ethanol's role extends beyond mammalian systems; it also influences fungal metabolism. Research has shown that certain fungi, such as Aspergillus flavus, utilize ethanol as a carbon source for aflatoxin biosynthesis.

Research Findings

A recent study demonstrated that low concentrations of this compound (below 1%) significantly increased aflatoxin production. The incorporation of the 13C label into aflatoxin B1 and B2 was measured using liquid chromatography-mass spectrometry (LC-MS).

Key Results

- Incorporation Rates : The study quantified the incorporation of 13C from labeled ethanol into acetyl-CoA and subsequently into aflatoxins. For instance, when cultured with 1% this compound, the fungi showed a 25.2% abundance of 13C in aflatoxin B1.

- Pathway Insights : The alcohol dehydrogenase gene adh1 was implicated in this process, indicating a specific metabolic pathway through which ethanol enhances aflatoxin synthesis.

These findings highlight the dual role of this compound in both promoting metabolic pathways in mammals and facilitating biosynthetic processes in fungi .

Summary Table: Biological Activity of this compound

| Aspect | Findings |

|---|---|

| Histone Acetylation | Significant incorporation into histones H3 and H4 |

| Time Points Analyzed | 0, 4, and 24 hours post-administration |

| Incorporation Rate | Rapid turnover; return to baseline at 24 hours |

| Fungal Metabolism | Increased aflatoxin production at low ethanol levels |

| Key Pathway Involved | Alcohol dehydrogenase gene adh1 |

Eigenschaften

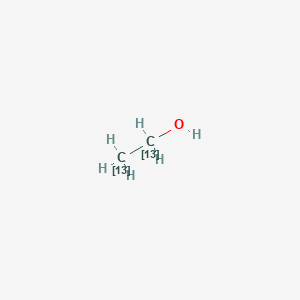

IUPAC Name |

(1,2-13C2)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318065 | |

| Record name | Ethanol-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.054 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-79-6 | |

| Record name | Ethanol-13C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70753-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70753-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.